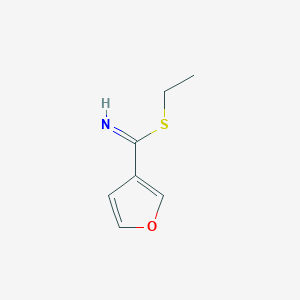
Ethyl furan-3-carboximidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl furan-3-carbimidothioate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom Ethyl furan-3-carbimidothioate is particularly interesting due to its unique structure, which includes a furan ring substituted with an ethyl group and a carbimidothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl furan-3-carbimidothioate can be achieved through several methods. One common approach involves the reaction of ethyl furan-3-carboxylate with thiourea in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions at room temperature, resulting in the formation of ethyl furan-3-carbimidothioate .
Industrial Production Methods
Industrial production of ethyl furan-3-carbimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of starting materials and the scalability of the synthesis process are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl furan-3-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbimidothioate moiety to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the carbimidothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl furan-3-carbimidothioate can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl furan-3-carbimidothioate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl furan-3-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely attributed to the presence of the carbimidothioate group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
Ethyl furan-3-carbimidothioate can be compared with other furan derivatives such as:
Furan-3-carboxylate derivatives: These compounds share a similar furan ring structure but differ in their functional groups.
Furan-2-carboxylate derivatives: These compounds have the carboxylate group at a different position on the furan ring.
Furan-3-carboxamide derivatives: These compounds contain an amide group instead of a carbimidothioate group.
The uniqueness of ethyl furan-3-carbimidothioate lies in its carbimidothioate moiety, which imparts distinct reactivity and potential biological activities compared to other furan derivatives .
Conclusion
Ethyl furan-3-carbimidothioate is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
Propiedades
Número CAS |
771424-44-3 |
|---|---|
Fórmula molecular |
C7H9NOS |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
ethyl furan-3-carboximidothioate |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7(8)6-3-4-9-5-6/h3-5,8H,2H2,1H3 |
Clave InChI |
KKOVDCSVHQFIKF-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=N)C1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol](/img/structure/B12861227.png)
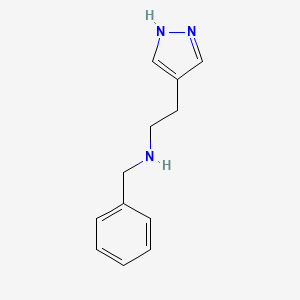
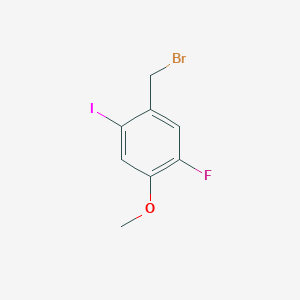

![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
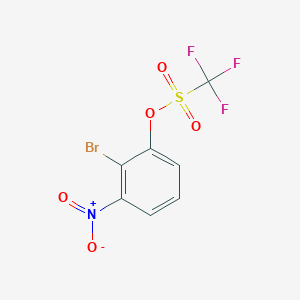


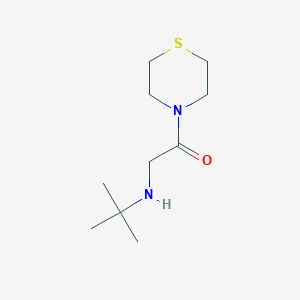

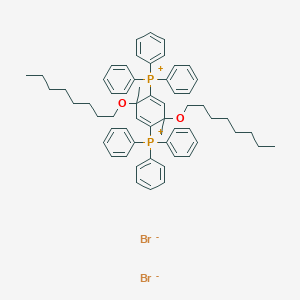
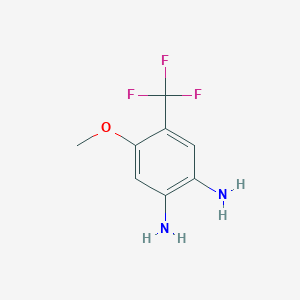
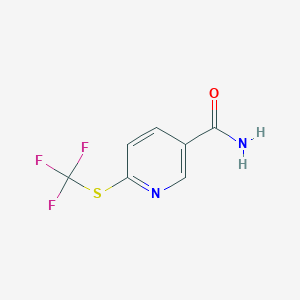
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)
